SF1126

Catalog No.
S548419
CAS No.
936487-67-1
M.F
C39H48N8O14
M. Wt
852.84
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SF1126

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.84

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Description

The exact mass of the compound SF1126 is 852.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SF1126 is a dual inhibitor. This means it targets two important molecules involved in cancer cell growth and survival:

  • Phosphatidylinositol 3-kinase (PI3K): PI3K is a signaling enzyme in a pathway that promotes cell growth and proliferation. SF1126 acts as a pan-PI3K inhibitor, meaning it can inhibit all forms of PI3K enzymes.
  • Bromodomain-containing protein 4 (BRD4): BRD4 is a protein that helps regulate gene expression. By inhibiting BRD4, SF1126 may block the production of proteins needed for cancer cell growth.

Studies suggest that SF1126 may work by:

  • Inhibiting the growth and proliferation of cancer cells [].
  • Inducing cancer cell death (apoptosis) [].
  • Blocking the formation of new blood vessels that tumors need to grow (angiogenesis) [].

Preclinical Studies

SF1126 has shown promise in preclinical studies, which are experiments conducted in laboratories or using animal models. These studies have shown that SF1126 can inhibit the growth of various types of cancer cells, including colorectal cancer, liver cancer, and blood cancers [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.5

Exact Mass

852.329

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Sf-1126

Dates

Modify: 2023-08-15
1: Peirce SK, Findley HW, Prince C, Dasgupta A, Cooper T, Durden DL. The PI-3 kinase-Akt-MDM2-survivin signaling axis in high-risk neuroblastoma: a target for PI-3 kinase inhibitor intervention. Cancer Chemother Pharmacol. 2011 Aug;68(2):325-35. Epub 2010 Oct 24. PubMed PMID: 20972874; PubMed Central PMCID: PMC3143317.
2: Ozbay T, Durden DL, Liu T, O'Regan RM, Nahta R. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells. Cancer Chemother Pharmacol. 2010 Mar;65(4):697-706. Epub 2009 Jul 28. PubMed PMID: 19636556; PubMed Central PMCID: PMC2808522.
3: Garlich JR, De P, Dey N, Su JD, Peng X, Miller A, Murali R, Lu Y, Mills GB, Kundra V, Shu HK, Peng Q, Durden DL. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008 Jan 1;68(1):206-15. Erratum in: Cancer Res. 2008 Jul 15;68(1):6030. PubMed PMID: 18172313.
4: Harvey RD, Lonial S. PI3 kinase/AKT pathway as a therapeutic target in multiple myeloma. Future Oncol. 2007 Dec;3(6):639-47. Review. PubMed PMID: 18041916.

Explore Compound Types